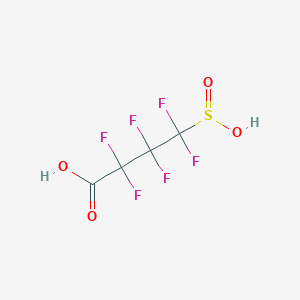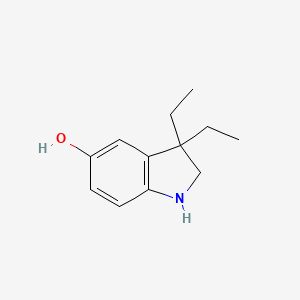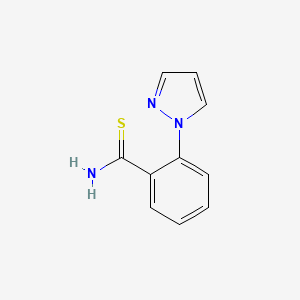![molecular formula C11H19Br B13155641 3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B13155641.png)
3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane is an organic compound that belongs to the class of bicyclic compounds. These compounds are characterized by having two fused rings. The presence of a bromomethyl group and a butan-2-yl group attached to the bicyclo[3.1.0]hexane structure makes this compound unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane can be achieved through several synthetic routes. One common method involves the bromination of a suitable precursor compound. For example, starting with 3-(butan-2-yl)bicyclo[3.1.0]hexane, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically conducted under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., NaOH, NH3) in polar solvents like water or ethanol.
Reduction: Reducing agents (e.g., LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents (e.g., KMnO4) in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of alcohols, amines, or thiols.
Reduction: Formation of methyl-substituted bicyclo[3.1.0]hexane.
Oxidation: Formation of alcohols or carboxylic acids.
Scientific Research Applications
3-(Bromomethyl)-3-(butan-2-yl)bicyclo[31
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving brominated compounds.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane depends on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the bromomethyl group is reduced to a methyl group, altering the compound’s chemical properties.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Hydroxymethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
3-(Methyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane: Similar structure but with a methyl group instead of a bromomethyl group.
Uniqueness
The presence of the bromomethyl group in 3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane makes it more reactive in substitution and reduction reactions compared to its chloro- and hydroxyl-substituted counterparts. This reactivity can be advantageous in synthetic chemistry, allowing for the efficient formation of new compounds.
Properties
Molecular Formula |
C11H19Br |
|---|---|
Molecular Weight |
231.17 g/mol |
IUPAC Name |
3-(bromomethyl)-3-butan-2-ylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H19Br/c1-3-8(2)11(7-12)5-9-4-10(9)6-11/h8-10H,3-7H2,1-2H3 |
InChI Key |
DCKAFCGRAYQOMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CC2CC2C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



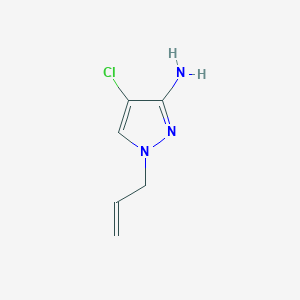

![4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13155572.png)
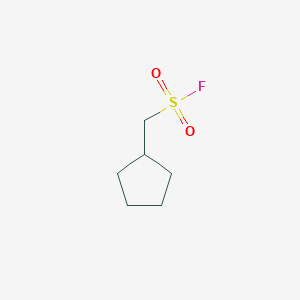
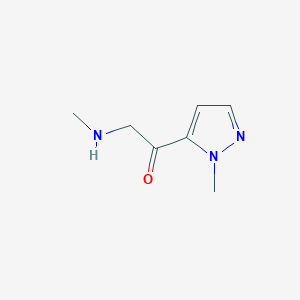
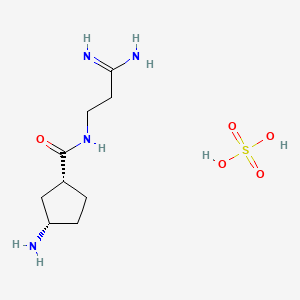

amine](/img/structure/B13155601.png)

